molecular formula C24H25NO5 B11698828 dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate CAS No. 314053-04-8

dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate

Cat. No.: B11698828
CAS No.: 314053-04-8
M. Wt: 407.5 g/mol
InChI Key: WDSAHMAJBMQCJA-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with methoxyphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with pyridine derivatives under acidic or basic conditions, followed by esterification reactions to introduce the dimethyl ester groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or electrophilic aromatic substitution using nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes. Detailed studies on its binding affinity and interaction with targets are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    1,4-Dimethylbenzene: Shares the dimethyl substitution pattern but lacks the pyridine ring and ester groups.

Uniqueness

Dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate is unique due to its combination of aromatic rings and ester functionalities, which confer specific chemical and biological properties not found in simpler analogues. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

314053-04-8

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H25NO5/c1-15-20(23(26)29-4)22(17-9-7-6-8-10-17)21(24(27)30-5)16(2)25(15)18-11-13-19(28-3)14-12-18/h6-14,22H,1-5H3

InChI Key

WDSAHMAJBMQCJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1C2=CC=C(C=C2)OC)C)C(=O)OC)C3=CC=CC=C3)C(=O)OC

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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